molecular formula C12H16ClNO3 B2440197 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide CAS No. 851169-43-2

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B2440197
CAS No.: 851169-43-2
M. Wt: 257.71
InChI Key: CKWIAWRSUYRDGS-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methylamine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.

    Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.

    Acetylation: Finally, the chlorinated intermediate is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Affinity: The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

  • Structural Differences : The presence of the methyl group in 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide distinguishes it from other similar compounds.
  • Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and pharmacological profiles.
  • Chemical Reactivity : The specific arrangement of substituents influences its reactivity and the types of chemical reactions it can undergo.

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIAWRSUYRDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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